![molecular formula C16H12ClF3N2O2 B3848026 N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as ACR16, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as antipsychotics, which are used to treat a range of psychiatric disorders, including schizophrenia and bipolar disorder. In
Mechanism of Action
The exact mechanism of action of N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is thought to act by modulating the activity of dopamine and serotonin receptors in the brain. Specifically, N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood, motivation, and cognition.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in clinical settings. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One potential area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide may be useful in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and cancer. Further research in these areas may lead to the development of new and more effective treatments for a range of diseases and disorders.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models, suggesting that it may be effective in treating schizophrenia, anxiety disorders, and depression in humans.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-13-7-2-1-4-10(13)9-21-14(23)15(24)22-12-6-3-5-11(8-12)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCJBVJALHWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-Chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



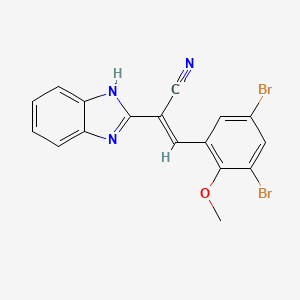

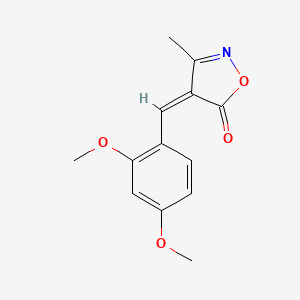
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3847978.png)
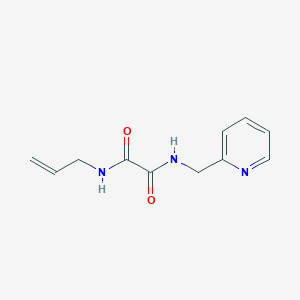
![N-allyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3847988.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)

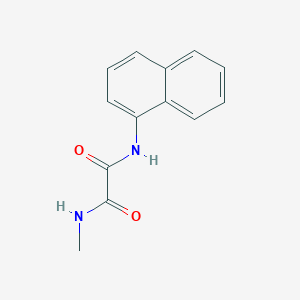

![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)

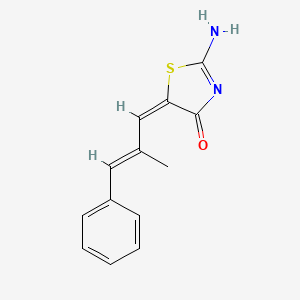
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)